

"2-(4-Aminophenyl)quinoline-4-carboxylic acid" synthesis and characterization

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Compound of Interest

Compound Name: 2-(4-Aminophenyl)quinoline-4-carboxylic acid

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An In-depth Technical Guide to the Synthesis and Characterization of **2-(4-Aminophenyl)quinoline-4-carboxylic acid**

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, demonstrating a remarkable spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.^{[1][2][3]} Within this privileged class of compounds, quinoline-4-carboxylic acids are particularly significant pharmacophores, serving as the foundational structure for numerous therapeutic agents.^{[4][5]}

This guide focuses on a key derivative, **2-(4-Aminophenyl)quinoline-4-carboxylic acid**. This molecule is not only a subject of research interest for its own potential bioactivity but, more importantly, serves as a crucial synthetic intermediate. The primary amine group provides a versatile handle for further chemical modification, enabling its use as a building block for more complex molecules, such as potent enzyme inhibitors and novel therapeutic candidates.^{[6][7]} As a Senior Application Scientist, this document provides a field-proven perspective on its synthesis and rigorous characterization, designed for researchers and professionals in drug development.

Part 1: Strategic Synthesis of 2-(4-Aminophenyl)quinoline-4-carboxylic acid

The most reliable and commonly employed route to synthesize the title compound is a two-step process. This strategy involves the initial construction of a nitro-substituted precursor, followed by a straightforward reduction to yield the desired primary amine. This approach is favored due to the high yields and the commercial availability of the starting materials.

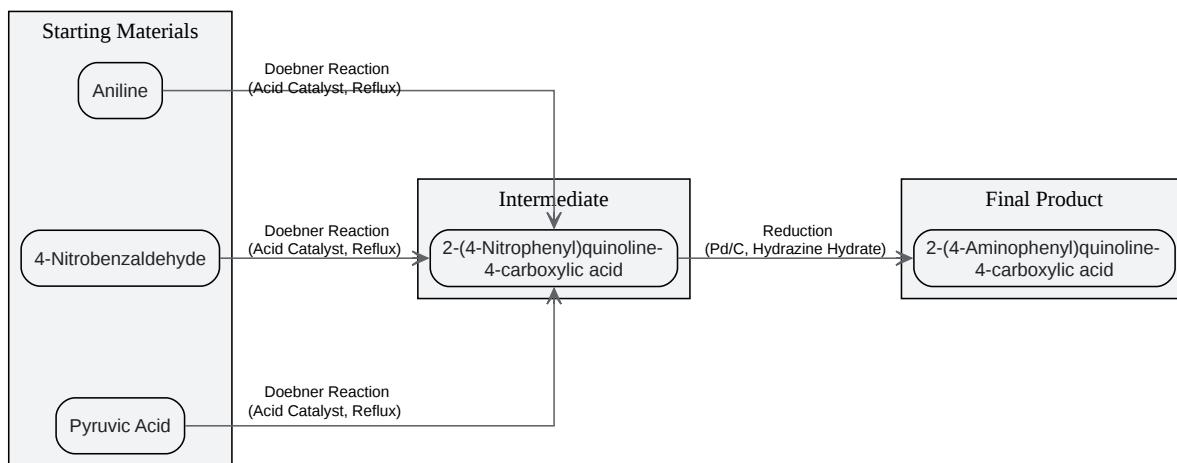
- Step 1: Formation of the Quinoline Core via the Doebner Reaction The first step involves the synthesis of 2-(4-nitrophenyl)quinoline-4-carboxylic acid. The Doebner reaction, a variation of the Doebner-von Miller reaction, is exceptionally well-suited for this purpose.[\[8\]](#)[\[9\]](#)[\[10\]](#) It is a three-component condensation reaction involving an aromatic amine (aniline), an aldehyde (4-nitrobenzaldehyde), and pyruvic acid.[\[4\]](#)[\[7\]](#)
 - Causality of Component Selection:
 - Aniline: Forms the benzene portion of the final quinoline ring.
 - 4-Nitrobenzaldehyde: This aldehyde provides the phenyl group at the 2-position and introduces the nitro functional group, which will be reduced in the subsequent step.
 - Pyruvic Acid: This α -keto acid is the key component that enables the formation of the pyridine ring and installs the carboxylic acid group at the 4-position.[\[9\]](#)

The reaction is typically catalyzed by an acid and proceeds through the formation of an α,β -unsaturated carbonyl intermediate, followed by conjugate addition, cyclization, and subsequent oxidation to form the aromatic quinoline ring.[\[5\]](#)[\[11\]](#)

- Step 2: Reduction of the Nitro Group The second and final step is the chemical reduction of the nitro group on the precursor to an amino group. A widely trusted and efficient method for this transformation is catalytic hydrogenation.[\[7\]](#)
 - Rationale for Methodology:
 - Catalyst: Palladium on carbon (10% Pd/C) is a highly effective and robust catalyst for nitro group reductions.

- Hydrogen Source: Hydrazine hydrate is often used as a convenient in situ source of hydrogen in a process known as transfer hydrogenation, avoiding the need for high-pressure hydrogen gas.^[7] This method is highly selective for the nitro group, leaving the carboxylic acid and the quinoline ring system intact.

The overall synthetic pathway is illustrated below.



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Caption: Synthetic workflow for **2-(4-Aminophenyl)quinoline-4-carboxylic acid**.

Part 2: Detailed Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility and high purity of the final product.

Protocol A: Synthesis of 2-(4-Nitrophenyl)quinoline-4-carboxylic acid (Intermediate)

- Reagents & Equipment:

- Aniline
- 4-Nitrobenzaldehyde
- Pyruvic Acid
- Ethanol (Absolute)
- Round-bottom flask (appropriate size)
- Reflux condenser
- Magnetic stirrer/hotplate
- Buchner funnel and filter paper

- Step-by-Step Procedure:

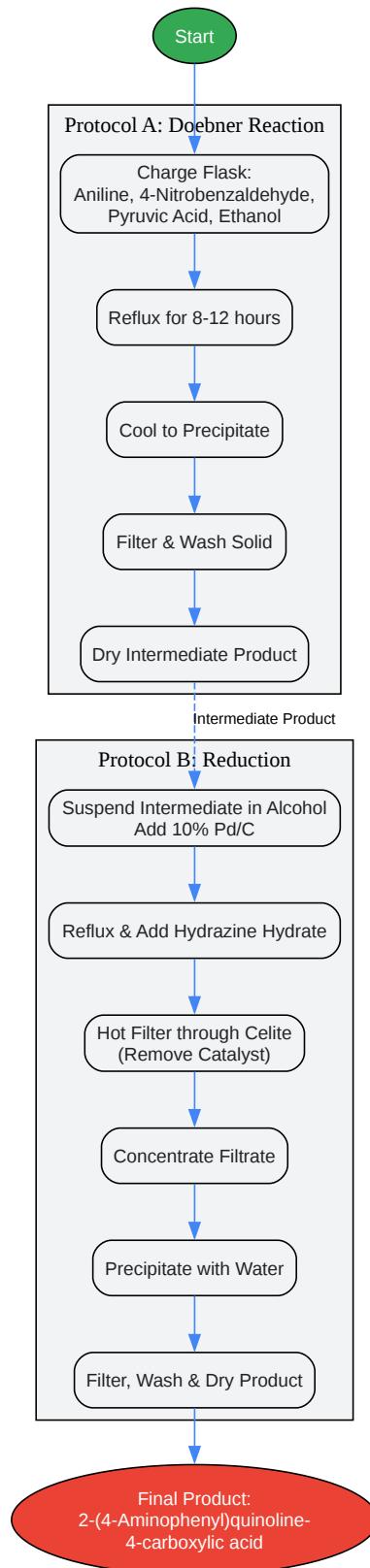
1. To a round-bottom flask equipped with a magnetic stir bar, add absolute ethanol.
2. Sequentially add aniline, 4-nitrobenzaldehyde, and pyruvic acid to the solvent. A typical molar ratio is 1:1:1.
3. Fit the flask with a reflux condenser and begin stirring the mixture.
4. Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain this temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
5. After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath. A yellow precipitate should form.
6. Collect the solid product by vacuum filtration using a Buchner funnel.
7. Wash the collected solid sequentially with cold ethanol and then diethyl ether to remove any unreacted starting materials.

8. Dry the product under vacuum to yield crude 2-(4-nitrophenyl)quinoline-4-carboxylic acid. Recrystallization from a suitable solvent like ethanol or acetic acid may be performed for further purification if necessary.

Protocol B: Synthesis of 2-(4-Aminophenyl)quinoline-4-carboxylic acid (Final Product)

- Reagents & Equipment:
 - 2-(4-Nitrophenyl)quinoline-4-carboxylic acid (from Protocol A)
 - Isopropanol or Ethanol
 - 10% Palladium on Carbon (Pd/C)
 - Hydrazine Hydrate (80% solution)
 - Round-bottom flask
 - Reflux condenser
 - Celite or a similar filter aid
 - Buchner funnel and filter paper
- Step-by-Step Procedure:
 1. In a round-bottom flask, suspend the 2-(4-nitrophenyl)quinoline-4-carboxylic acid in isopropanol or ethanol.[\[7\]](#)
 2. Carefully add 10% Pd/C to the suspension (typically 5-10% by weight of the starting material). Caution: Pd/C can be pyrophoric; handle it in a moist state or under an inert atmosphere if dry.
 3. Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
 4. Once at reflux, add hydrazine hydrate dropwise via an addition funnel over 30-60 minutes. [\[7\]](#) The reaction is exothermic.

5. After the addition is complete, maintain the reflux for an additional 2-4 hours until TLC analysis indicates the complete consumption of the starting material.
6. Allow the mixture to cool to a safe temperature (e.g., 50-60°C).
7. Crucial Step (Catalyst Removal): Filter the hot reaction mixture through a pad of Celite to safely and completely remove the Pd/C catalyst. Wash the filter cake with hot solvent to ensure complete recovery of the product. Never allow the filter cake with Pd/C and hydrazine to dry completely as it can be highly flammable.
8. Concentrate the filtrate under reduced pressure.
9. Add water to the concentrated residue to precipitate the product.[\[7\]](#)
10. Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to yield **2-(4-aminophenyl)quinoline-4-carboxylic acid**.

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Caption: Experimental workflow for the two-step synthesis.

Part 3: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized **2-(4-aminophenyl)quinoline-4-carboxylic acid**.

Technique	Expected Observations	Purpose
¹ H NMR	<p>Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the quinoline and phenyl rings. A broad singlet for the -NH₂ protons and a very broad downfield singlet for the carboxylic acid -OH proton. The integration of peaks will correspond to the number of protons.[6][12]</p>	Confirms the proton framework of the molecule.
¹³ C NMR	<p>Resonances for all 16 unique carbon atoms, including a signal for the carboxylic acid carbonyl carbon (approx. 165-175 ppm) and signals in the aromatic region (approx. 115-150 ppm).[6]</p>	Verifies the carbon skeleton and presence of key functional groups.
FT-IR	<p>Broad O-H stretch (approx. 2500-3300 cm⁻¹) for the carboxylic acid. Two sharp N-H stretching bands (approx. 3300-3500 cm⁻¹) for the primary amine. Strong C=O stretch (approx. 1680-1710 cm⁻¹) for the carboxylic acid. Aromatic C=C and C-H stretches.[12][13]</p>	Confirms the presence of all key functional groups (amine, carboxylic acid, aromatic rings).
Mass Spec.	<p>The high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M+H]⁺) that corresponds to the calculated exact mass of</p>	Confirms the molecular weight and elemental formula of the compound.

$C_{16}H_{13}N_2O_2^+$ (calc. 265.0977).

[6]

Melting Point	A sharp and distinct melting point range.	Indicates the high purity of the synthesized compound.
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Part 4: Applications and Future Directions

2-(4-Aminophenyl)quinoline-4-carboxylic acid is a valuable scaffold in drug discovery. Its derivatives have been investigated for a range of therapeutic applications:

- **Anticancer Agents:** The core structure has been used to develop potent inhibitors of enzymes like Sirtuin 3 (SIRT3), which are implicated in certain cancers.[6] It also serves as a foundation for developing inhibitors of dihydroorotate dehydrogenase (DHODH), a target in cancer and autoimmune diseases.[14]
- **Antibacterial Agents:** The quinoline-4-carboxylic acid motif is related to the quinolone class of antibiotics, and novel derivatives are continually explored to combat bacterial resistance.[7]
- **Antiviral and Anti-inflammatory Activity:** The versatile structure allows for modifications that can lead to compounds with antiviral or anti-inflammatory properties.[2][3]

The synthetic accessibility and the potential for diverse functionalization at the amine position make **2-(4-aminophenyl)quinoline-4-carboxylic acid** a highly strategic starting point for creating large libraries of compounds for screening against a multitude of diseases.

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